ANS vs. Bis-ANS: Tubulin Binding Affinity and Inhibition
In a direct head-to-head binding study with bovine brain tubulin, 1,8-ANS exhibited a Ki of 25 µM, whereas bis-ANS demonstrated a 12.5-fold higher affinity with a Ki of 2 µM [1]. Critically, this affinity difference translated into a functional divergence: bis-ANS potently inhibited tubulin polymerization into microtubules in vitro (half-maximal inhibition at 3-15 µM), while 1,8-ANS showed no inhibitory effect even at concentrations up to 200 µM [1].
| Evidence Dimension | Inhibition Constant (Ki) for Binding to Tubulin |
|---|---|
| Target Compound Data | Ki = 25 µM |
| Comparator Or Baseline | bis-ANS: Ki = 2 µM |
| Quantified Difference | 12.5-fold lower affinity; no functional inhibition vs. potent inhibition |
| Conditions | Bovine brain tubulin, in vitro fluorescence binding assay |
Why This Matters
For researchers studying tubulin dynamics or microtubule assembly, procuring ANS over bis-ANS is essential to avoid introducing a potent inhibitory artifact that would confound the native biological process under investigation.
- [1] Luduena, R. F., et al. (1984). Bis(1,8-anilinonaphthalenesulfonate). A novel and potent inhibitor of microtubule assembly. Journal of Biological Chemistry. View Source
